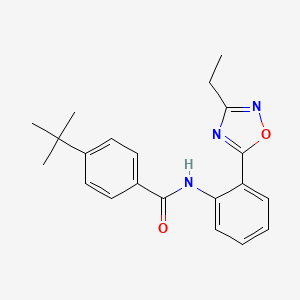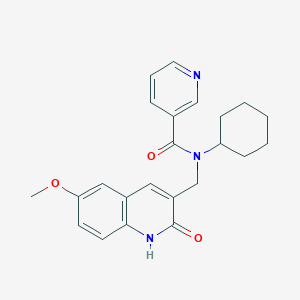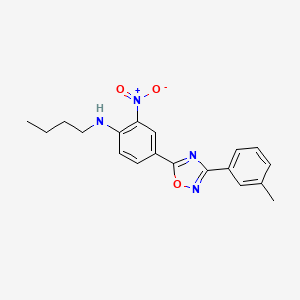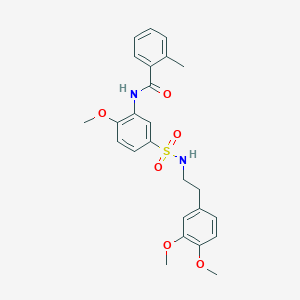
4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, commonly known as TBOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing glutamate, the main excitatory neurotransmitter, from the synaptic cleft. Inhibition of EAATs by TBOA can lead to increased levels of glutamate in the brain, which has been linked to various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
TBOA works by inhibiting the activity of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity, a process by which excessive glutamate causes damage to neurons. TBOA has been shown to be a non-competitive inhibitor of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, meaning that it binds to a site on the transporter other than the glutamate binding site.
Biochemical and physiological effects:
The inhibition of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide by TBOA can have several biochemical and physiological effects. Increased levels of glutamate in the brain can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to induce seizures in animal models, indicating its potential to disrupt normal brain activity. Additionally, TBOA has been shown to alter synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to neural activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TBOA in laboratory experiments is its potency as an EAAT inhibitor. This allows for the manipulation of glutamate levels in the brain, which can be useful for studying the role of glutamate in various neurological disorders. However, one limitation of using TBOA is its potential to induce seizures, which can complicate experimental results. Additionally, the non-specific nature of TBOA's inhibition of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can make it difficult to attribute specific effects to glutamate transporter inhibition.
Orientations Futures
There are several potential future directions for research involving TBOA. One area of interest is the development of more specific EAAT inhibitors that can target specific subtypes of glutamate transporters. Additionally, TBOA's potential to induce seizures could be further investigated to better understand the mechanisms underlying epilepsy. Finally, TBOA's effects on synaptic plasticity could be studied in more detail to better understand its potential role in neurodegenerative diseases.
Méthodes De Synthèse
TBOA can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline to yield TBOA.
Applications De Recherche Scientifique
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to induce seizures in animal models and has been used to investigate the mechanisms underlying epilepsy. TBOA has also been used to study the effects of glutamate transporter inhibition on stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-18-23-20(26-24-18)16-8-6-7-9-17(16)22-19(25)14-10-12-15(13-11-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXYHBUUAHYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)




![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
